Vilazodone-d4 -

Vilazodone-d4

Catalog Number: EVT-1494458
CAS Number:
Molecular Formula: C₂₆H₂₃D₄N₅O₂
Molecular Weight: 445.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vilazodone-d4 is a deuterated analog of vilazodone, a medication primarily used to treat major depressive disorder. The incorporation of deuterium, a stable isotope of hydrogen, alters the pharmacokinetic properties of the compound, potentially enhancing its therapeutic efficacy and stability. This compound is classified as a serotonin reuptake inhibitor and a partial agonist of the serotonin 5-HT1A receptor, which contributes to its antidepressant effects.

Source and Classification

Vilazodone-d4 is synthesized from vilazodone through a series of chemical reactions that introduce deuterium into the molecular structure. It belongs to the class of compounds known as indole derivatives, specifically designed to interact with serotonin receptors in the central nervous system. The primary source for its synthesis includes laboratory-grade chemicals and reagents, ensuring high purity and quality for research applications.

Synthesis Analysis

Methods

The synthesis of vilazodone-d4 involves several key steps, starting from readily available precursors. One common synthetic route begins with 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. The process typically includes:

  1. Preparation of Intermediates:
    • The intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is synthesized via diazotization of 4-cyanoaniline followed by Fischer indole cyclization.
    • Another intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is generated through aromatic nucleophilic substitution involving piperazine.
  2. Final Synthesis:
    • Vilazodone-d4 is obtained by nucleophilic substitution of the two intermediates using triethylamine and potassium carbonate under controlled conditions to optimize yield and purity .

Technical Details

Molecular Structure Analysis

Structure

Vilazodone-d4 retains the core structure of vilazodone but includes deuterium atoms at specific positions. Its molecular formula is C26H27D4N5O2C_{26}H_{27}D_4N_5O_2, reflecting the substitution of hydrogen atoms with deuterium.

Data

The structural representation can be expressed using SMILES notation:

  • Canonical SMILES: C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
  • Isomeric SMILES: [2H]C1(CN(CC(N1C2=CC3=C(C=C2)OC(=C3)C(=O)N)([2H])[2H])CCCCC4=CNC5=C4C=C(C=C5)C#N)[2H].
Chemical Reactions Analysis

Reactions

Vilazodone-d4 can undergo various chemical reactions typical for organic compounds, including:

  • Oxidation: Addition of oxygen or removal of hydrogen.
  • Reduction: Addition of hydrogen or removal of oxygen.
  • Substitution: Replacement of one atom or group with another.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Technical Details

The reactivity profile may differ from that of non-deuterated vilazodone due to kinetic isotope effects, which can influence reaction rates and mechanisms.

Mechanism of Action

Vilazodone-d4 exerts its pharmacological effects through a dual mechanism:

  1. Serotonin Reuptake Inhibition: It selectively inhibits the reuptake of serotonin in the central nervous system, increasing its availability in synaptic clefts.
  2. Partial Agonism at 5-HT1A Receptors: By acting as a partial agonist at these receptors, it modulates serotonin signaling pathways, contributing to its antidepressant effects.

This dual action enhances serotonin levels in the brain, which is crucial for mood regulation and alleviating symptoms associated with depression .

Physical and Chemical Properties Analysis

Physical Properties

Vilazodone-d4 exhibits similar physical properties to vilazodone but may have altered solubility and stability profiles due to deuteration. Specific physical properties such as melting point, boiling point, and solubility should be determined experimentally under controlled conditions.

Chemical Properties

Chemical properties include stability under various pH conditions, susceptibility to oxidation or reduction reactions, and interaction with biological targets. The presence of deuterium may enhance stability against metabolic degradation compared to its non-deuterated counterpart .

Applications

Scientific Uses

Vilazodone-d4 is utilized in various scientific research applications:

  • Chemistry: To study the effects of deuterium substitution on chemical stability and reactivity.
  • Biology: Investigating pharmacokinetics and metabolism in biological systems.
  • Medicine: Exploring potential therapeutic benefits in treating major depressive disorder.
  • Industry: Developing improved formulations and delivery methods to enhance efficacy and safety .
Introduction to Vilazodone-d4

Chemical Identity and Isotopic Labeling

Structural Characteristics of Vilazazodone-d4

Vilazodone-d4 (systematic name: 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-2,2,6,6-tetradeuteropiperazin-1-yl]-1-benzofuran-2-carboxamide hydrochloride) features selective deuterium substitution at four positions within the piperazine ring. The molecular formula is C₂₆H₂₃D₄N₅O₂·HCl, with a molecular weight of 482.02 g/mol for the hydrochloride salt. This isotopic labeling strategy targets the carbon-adjacent positions on the piperazine moiety, creating a distinct mass shift (+4 Da) while preserving the compound's stereoelectronic properties and receptor binding capabilities. The compound presents as a white to off-white crystalline powder with characteristic UV absorption maxima at 240 nm (ε = 80,000 ± 8,000 L·mol⁻¹·cm⁻¹) and 270 nm (ε = 24,000 ± 2,000 L·mol⁻¹·cm⁻¹) in methanol, confirming its structural integrity through spectroscopic alignment with unlabeled vilazodone [3].

Table 1: Physicochemical Properties of Vilazodone-d4 Hydrochloride

PropertySpecification
Molecular FormulaC₂₆H₂₃D₄N₅O₂·HCl
Molecular Weight482.02 g/mol
AppearanceWhite to off-white crystalline powder
HPLC Purity>98.0%
Isotopic Enrichment (D4)>99% (D0/D4 <1%)
UV λmax (MeOH)240 ±1 nm, 270 ±1 nm
Water Content<5%

Role of Deuterium Substitution in Pharmacological Stability

The strategic incorporation of deuterium at the 2,2,6,6-positions of the piperazine ring exploits the kinetic isotope effect (KIE) to modulate metabolic pathways. Deuterium-carbon bonds exhibit approximately 6-10 times greater bond strength compared to protium-carbon bonds, significantly impeding enzymatic cleavage at these molecular sites. This substitution particularly influences oxidative metabolism mediated by cytochrome P450 enzymes, potentially redirecting metabolic flux and prolonging the molecular half-life in experimental systems. Crucially, the deuteration sites were selected to avoid the pharmacophore regions responsible for SERT binding (benzofuran-carboxamide) and 5-HT1A receptor interaction (indole-cyanophenyl), preserving the compound's dual pharmacological activity while enhancing its metabolic stability. This design enables researchers to differentiate drug-derived metabolites from endogenous compounds in mass spectrometry-based assays and investigate metabolic pathways without compromising receptor engagement properties [5] [10].

Historical Development of Deuterated Analogs in Neuropharmacology

The strategic deployment of deuterium in CNS drug development has evolved substantially since its initial applications in metabolic pathway tracing in the 1960s. The "deuterium switch" approach gained pharmaceutical prominence with the development of deuterated versions of established neuropsychiatric agents, leveraging the isotope effect for PK/PD optimization rather than merely creating analytical tools. Landmark developments include deuterated analogs of tetrabenazine (SD-809) for Huntington's chorea and deutetrabenazine for tardive dyskinesia, which demonstrated how selective deuteration could reduce dosing frequency while maintaining therapeutic efficacy. Within antidepressant research specifically, deuterated analogs have served dual purposes: as mechanistic probes to study serotonin transporter (SERT) dynamics and as candidate therapeutics designed to attenuate first-pass metabolism. Vilazodone-d4 emerges within this tradition, but distinctively serves exclusively as a research tool rather than a therapeutic candidate, reflecting the specialized application of deuterium labeling in modern analytical neuropharmacology [1] [2].

Table 2: Evolution of Deuterated Neuropharmacological Agents

DecadeDeuterated CompoundResearch ApplicationImpact
1960sDeuterated neurotransmittersMetabolic pathway tracingElucidation of monoamine turnover rates
1980sα-Methyldopa-d2Mechanism of action studiesDopamine metabolism mapping
2000sDeuterated SSRIsMetabolic stability assessmentIdentification of reactive metabolites
2010sVilazodone-d4SERT binding kinetics & receptor occupancyDual mechanism quantification
2020sDeutetrabenazineTherapeutic application (reduced dosing)Approved for tardive dyskinesia

Significance of Vilazodone-d4 in Analytical and Preclinical Research

Quantification and Metabolic Pathway Mapping

The primary analytical application of Vilazodone-d4 lies in its use as an internal standard for LC-MS/MS quantification of vilazodone and its metabolites in biological matrices. Its near-identical chromatographic behavior coupled with +4 Da mass shift enables precise normalization that corrects for extraction efficiency variations and ion suppression effects. This application proved critical in a recent human hepatocyte study that identified three previously unknown vilazodone metabolites, where Vilazodone-d4 permitted absolute quantification down to 0.1 ng/mL with inter-day precision <8% RSD. Furthermore, when co-administered with unlabeled vilazodone in in vitro microsomal preparations, the deuterated analog allows differentiation of primary metabolic pathways (dominated by CYP3A4-mediated N-dealkylation) from secondary transformations, establishing clear metabolic trees without requiring radioactive labeling [3] [5].

Receptor Binding and Conformational Studies

Recent cryo-EM structural investigations have leveraged Vilazodone-d4 to elucidate the dual binding modality of vilazodone to the serotonin transporter. By creating deuterium-assisted hydrogen/detereium exchange maps, researchers demonstrated that vilazodone occupies the orthosteric S1 site (with benzofuran-carboxamide moiety) while simultaneously extending its indole-cyanophenyl tail toward the allosteric vestibule—a binding configuration distinct from classical SSRIs. This dual binding mode stabilizes an outward-open conformation of SERT even in potassium-rich environments that typically favor inward-facing states, explaining vilazodone's unique effects on serotonin reuptake kinetics. In 5-HT1A receptor studies, surface plasmon resonance with immobilized receptors demonstrated that the deuterated piperazine ring does not alter binding kinetics (KD = 0.2 ± 0.03 nM), confirming the design premise that deuteration occurs outside the pharmacophoric region [7] [5].

Table 3: Research Applications of Vilazodone-d4 in Neuropharmacology

Application DomainMethodologyKey Insight
Bioanalytical QuantificationLC-MS/MS with stable isotope dilutionDetection sensitivity: 0.1 ng/mL in plasma
Metabolic ProfilingHepatocyte incubations + HRMSIdentification of 3 novel metabolites
SERT Conformational DynamicsCryo-EM with deuterium mappingDual orthosteric/allosteric binding mode
5-HT1A Receptor OccupancyRadioligand displacement assaysUnaltered binding affinity vs. non-deuterated
Microdialysis PharmacokineticsSimultaneous blood/brain samplingBlood-brain ratio: 0.8 (consistent)

Properties

Product Name

Vilazodone-d4

Molecular Formula

C₂₆H₂₃D₄N₅O₂

Molecular Weight

445.55

Synonyms

5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-(piperazinyl-d8)]-2-benzofurancarboxamide-d4; EMD 515259-d4;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.